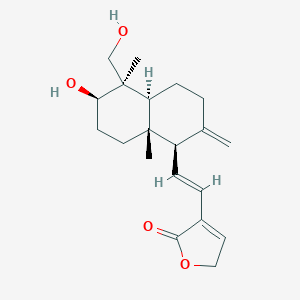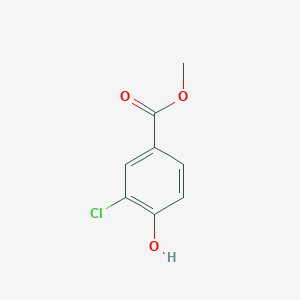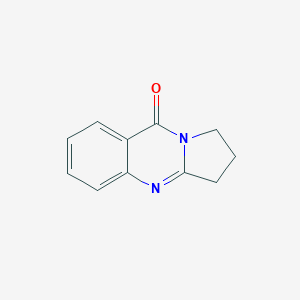
Deoxyvasicinone
概要
説明
Deoxyvasicinone is an alkaloid compound isolated from plants . It is also known by the synonyms 9-Oxodeoxypeganine and Pegenone .
Synthesis Analysis
The total syntheses of Deoxyvasicinone started with anthranilic acid and 2-pyrrolidone. They were reacted together via Kametani’s method, using thionyl chloride (SOCl2), which gave the Deoxyvasicinone alkaloid in a high yield (93% yield) . A novel synthetic method for the synthesis of Deoxyvasicinone analogs has also been reported .Chemical Reactions Analysis
An efficient procedure for the preparation of 4(3H)-quinazolinone (Deoxyvasicinone) has been established by the reaction of lactam-HCl salts with POCl3 followed by cyclization with methyl anthranilate . Deoxyvasicinone also reacts with organolithium compounds .Physical And Chemical Properties Analysis
Deoxyvasicinone has a molecular weight of 186.21 . Its physical properties include a density of 1.4±0.1 g/cm3, boiling point of 345.3±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用
Anti-Melanogenic Activity
Deoxyvasicinone has been found to have significant anti-melanogenic activity . It was isolated from a marine-derived Streptomyces sp. CNQ-617, and its effects on melanin were investigated . The compound was shown to decrease the melanin content of B16F10 and MNT-1 cells that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) . Although deoxyvasicinone did not directly inhibit tyrosinase (TYR) enzymatic activity, it inhibited the mRNA expression of TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . In the artificial 3D pigmented skin model Melanoderm TM, deoxyvasicinone brightened the skin significantly .
Skin Brightening
In addition to its anti-melanogenic properties, deoxyvasicinone has also been found to have skin brightening effects . In a study using the artificial 3D pigmented skin model Melanoderm TM, deoxyvasicinone was shown to significantly brighten the skin . This suggests potential applications in cosmetics and skincare products.
Downregulation of Melanogenic Enzymes
Deoxyvasicinone has been shown to downregulate the expression of melanogenic enzymes . This includes tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . This downregulation leads to a decrease in melanin production, contributing to the compound’s anti-melanogenic and skin brightening effects .
UV Radiation Protection
While not directly studied, the anti-melanogenic activity of deoxyvasicinone suggests potential applications in UV radiation protection. Melanin, the pigment whose production is inhibited by deoxyvasicinone, plays an important role in absorbing UV radiation and protecting the skin from oxidative damage . By modulating melanin production, deoxyvasicinone could potentially be used to enhance the skin’s natural UV protection.
Antioxidant Activity
Again, while not directly studied, the downregulation of melanogenic enzymes by deoxyvasicinone suggests potential antioxidant activity. Melanin, which is produced by these enzymes, has been shown to have antioxidant properties . By modulating the production of this pigment, deoxyvasicinone could potentially exhibit antioxidant activity.
Potential Therapeutic Applications
Given its effects on melanin production and melanogenic enzymes, deoxyvasicinone may have potential therapeutic applications. For example, it could potentially be used in the treatment of hyperpigmentation disorders, such as melasma or post-inflammatory hyperpigmentation .
作用機序
Target of Action
Deoxyvasicinone, a tricyclic quinazoline alkaloid, primarily targets melanocytes, the cells responsible for melanin production . Melanin is a pigment that determines skin color and plays a crucial role in protecting the skin from UV radiation .
Mode of Action
Deoxyvasicinone interacts with its targets by decreasing the melanin content of melanocytes that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .
Biochemical Pathways
The primary biochemical pathway affected by deoxyvasicinone is the melanogenesis pathway. By inhibiting the mRNA expression of TYR, TRP-1, and TRP-2, deoxyvasicinone downregulates the enzymes involved in melanin synthesis . This leads to a decrease in melanin production, thereby affecting the skin pigmentation process.
Pharmacokinetics
The compound’s ability to decrease melanin content in melanocytes suggests that it can penetrate cellular membranes and exert its effects intracellularly
Result of Action
The molecular and cellular effects of deoxyvasicinone’s action include a decrease in melanin content in melanocytes and attenuation of melanocyte activation . This results in a significant brightening effect on the skin, as confirmed by histological examination .
Action Environment
It is known that the compound’s anti-melanogenic effects were observed under aerobic conditions, mild temperature (25–30°c), and neutral ph
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARHXCYGZKSOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201049 | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyvasicinone | |
CAS RN |
530-53-0 | |
| Record name | Deoxyvasicinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 530-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Trimethylene-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] Deoxyvasicinone primarily exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis. These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This downregulation reduces melanin production in melanocytes.
A: [] No, deoxyvasicinone does not directly inhibit tyrosinase enzymatic activity. Its anti-melanogenic effect is primarily attributed to the downregulation of TYR, TRP-1, and TRP-2 gene expression, rather than direct enzyme inhibition.
A: [] Deoxyvasicinone attenuates melanocyte activation, leading to a decrease in melanin content. This effect was observed in B16F10 and MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The reduction in melanin content is visually evident in microscopic images of the treated cells.
ANone: Deoxyvasicinone has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol.
A: Yes, spectroscopic data, including 1H and 13C NMR, IR, and MS, are commonly reported in literature describing the isolation, synthesis, and characterization of deoxyvasicinone. [, , , ]
A: [] Yes, DFT calculations have been employed to investigate the electronic properties of deoxyvasicinone derivatives, particularly the influence of substituents on the redox behavior of ferrocenylmethylene-substituted derivatives.
ANone: While specific QSAR models for deoxyvasicinone are not extensively reported in the provided literature, the development of such models could provide valuable insights into the relationship between structure and biological activity for this class of compounds.
A: [, , , ] Studies have explored the effects of introducing substituents on the deoxyvasicinone core structure. For instance, halogenation of the quinazolinone ring and the introduction of ferrocenylmethylene groups have been shown to modulate biological activities, including antimicrobial and anticholinesterase activities. , , ,
A: [, ] Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3-position, have been explored. These modifications can influence the reactivity and potentially the biological activity of the resulting derivatives. ,
A: [] While detailed PK/PD studies specifically on deoxyvasicinone are limited in the provided literature, research on its structural analog, vasicine, suggests that renal clearance plays a major role in its excretion. Further investigation is needed to fully elucidate the ADME profile of deoxyvasicinone.
A: [] Deoxyvasicinone demonstrated significant skin-brightening effects in the artificial 3D pigmented skin model Melanoderm™, as confirmed by histological examination. Further in vivo studies are needed to explore its efficacy in relevant animal models and potentially in clinical settings.
A: [, ] Deoxyvasicinone's anti-melanogenic effects have been investigated using B16F10 and MNT-1 melanoma cells. These cell lines are commonly employed to study melanin synthesis and the effects of potential anti-melanogenic agents. Additionally, deoxyvasicinone-donepezil hybrids have been tested in SH-SY5Y neuroblastoma cells for neuroprotective activity. ,
A: [, , , , , ] Various analytical techniques are employed to characterize and quantify deoxyvasicinone, including:
A: [, , ]* Early Isolation: The isolation of deoxyvasicinone from natural sources, such as Peganum harmala, marked the beginning of research into its biological properties.* Development of Synthetic Routes: The establishment of various synthetic methods for deoxyvasicinone enabled further exploration of its derivatives and their potential applications.* Investigation of Biological Activities: Studies have progressively uncovered a range of biological activities associated with deoxyvasicinone and its analogs, including anti-melanogenic, antimicrobial, and anticholinesterase effects.
A: * Medicinal Chemistry and Pharmacology: The synthesis of novel deoxyvasicinone derivatives and the investigation of their biological activities are prominent examples of cross-disciplinary research in these fields. [, , , ]* Natural Product Chemistry and Chemical Biology: The isolation of deoxyvasicinone from natural sources and the study of its biosynthesis and ecological roles represent collaborative efforts between these disciplines. [, , , , ]* Organic Chemistry and Materials Science: The incorporation of deoxyvasicinone moieties into organometallic frameworks, such as ferrocene derivatives, highlights the potential for cross-disciplinary research between these areas. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



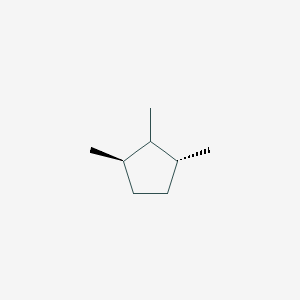
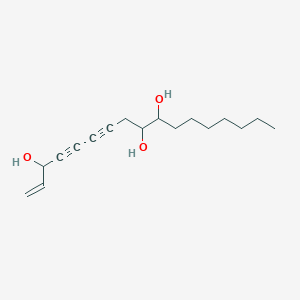
![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)

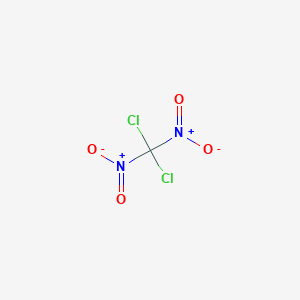
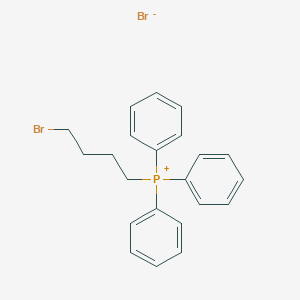
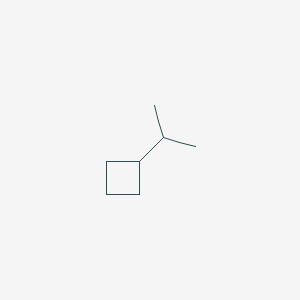
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
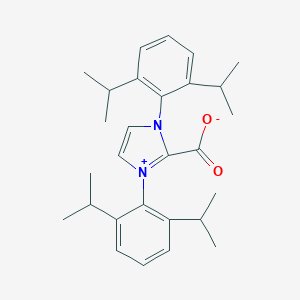
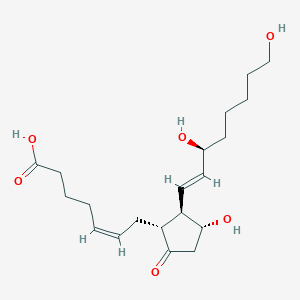
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
